- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenasesJournal of the American Chemical Society, 2018, 140(44), 14807-14822,
Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

96556-05-7 structure
商品名:1,4,7-Trimethyl-1,4,7-triazonane
1,4,7-Trimethyl-1,4,7-triazonane 化学的及び物理的性質
名前と識別子
-
- 1,4,7-Trimethyl-1,4,7-triazonane
- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
- 1,4,7-Trimethyl-1,4,7-triazacyclononane
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
- TMTAN
-
- MDL: MFCD00012359
- インチ: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
- InChIKey: WLDGDTPNAKWAIR-UHFFFAOYSA-N
- ほほえんだ: N1(CCN(C)CCN(C)CC1)C
計算された属性
- せいみつぶんしりょう: 171.17400
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 91.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ダークブラウン透明液体
- 密度みつど: 0.884 g/mL at 25 °C(lit.)
- ふってん: 208 ºC
- フラッシュポイント: 華氏温度:152.6°f
摂氏度:67°c - 屈折率: n20/D 1.473(lit.)
- PSA: 9.72000
- LogP: -0.39090
- かんど: moisture sensitive
- ようかいせい: 未確定
1,4,7-Trimethyl-1,4,7-triazonane セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H227-H314
- 警告文: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3267 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S45-S36-S37-S39
- 福カードFコード:10-34
-
危険物標識:
- 危険レベル:8
- ちょぞうじょうけん:0-10°C
- リスク用語:R34
- 包装グループ:II
- 包装等級:III
1,4,7-Trimethyl-1,4,7-triazonane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,4,7-Trimethyl-1,4,7-triazonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A418725-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 25g |
$24.0 | 2025-02-20 | |
TRC | T798193-500mg |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 500mg |
$ 81.00 | 2023-09-05 | ||
Apollo Scientific | OR943247-100g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 98% | 100g |
£380.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 25g |
¥161.0 | 2024-07-15 | |
Apollo Scientific | OR943247-1g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 1g |
£130.00 | 2022-02-24 | |
eNovation Chemicals LLC | D660655-10g |
1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE |
96556-05-7 | 95% | 10g |
$300 | 2024-06-05 | |
abcr | AB123784-10 g |
1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; . |
96556-05-7 | 95% | 10g |
€113.40 | 2023-01-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 5g |
¥34.0 | 2024-07-15 | |
Ambeed | A418725-1g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 1g |
$9.0 | 2025-02-20 | |
Chemenu | CM121869-25g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 25g |
$243 | 2021-08-06 |
1,4,7-Trimethyl-1,4,7-triazonane 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ; 25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
リファレンス
- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, reflux
リファレンス
- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst RecyclingChemistry - A European Journal, 2014, 20(19), 5802-5814,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
リファレンス
- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic SupportsJournal of the American Chemical Society, 2011, 133(46), 18684-18695,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
リファレンス
- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexesApplied Catalysis, 2016, 511, 78-86,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
リファレンス
- Improved synthesis of 1,4,7-trizacyclononane, India, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sulfuric acid ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
リファレンス
- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditionsChemical Communications (Cambridge, 2010, 46(10), 1640-1642,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
リファレンス
- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuric acid ; 10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
リファレンス
- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxideColoration Technology, 2012, 128(5), 410-415,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
リファレンス
- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resourceMolecular Catalysis, 2018, 448, 46-52,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sulfuric acid ; 20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
リファレンス
- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,
1,4,7-Trimethyl-1,4,7-triazonane Raw materials
- Formaldehyde-d2 (~20% in D2O)
- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-
- 1,4,7-Triazonane
- 1,4,7-Tritosyl-1,4,7-triazonane
1,4,7-Trimethyl-1,4,7-triazonane Preparation Products
1,4,7-Trimethyl-1,4,7-triazonane 関連文献
-
Ian A. Gass,Constantinos J. Milios,Anna Collins,Fraser J. White,Laura Budd,Simon Parsons,Mark Murrie,Spyros P. Perlepes,Euan K. Brechin Dalton Trans. 2008 2043
-
2. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
-
3. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)]Claudia Stockheim,Karl Wieghardt,Bernhard Nuber,Johannes Weiss,Ulrich Fl?urke,Hans-Jürgen Haupt J. Chem. Soc. Dalton Trans. 1991 1487
-
Gennadiy Ilyashenko,Giorgio De Faveri,Shirin Masoudi,Rawan Al-Safadi,Michael Watkinson Org. Biomol. Chem. 2013 11 1942
-
5. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane) 関連製品
- 4097-89-6(Tris(2-aminoethyl)amine)
- 142-25-6(N,N,N'-Trimethylethylenediamine)
- 5308-25-8(1-Ethylpiperazine)
- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)
- 6531-38-0(1,4-Piperazinediethylamine)
- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)
- 108-00-9(N,N-Dimethylethylenediamine)
- 109-01-3(1-Methylpiperazine)
- 2580233-27-6({8-oxa-1-azaspiro4.5decan-3-yl}methanamine)
- 836662-18-1(2-(5-Bromo-4-formyl-2-methoxyphenoxy)ethyl acetate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane

清らかである:99%/99%/99%
はかる:100g/250g/500g
価格 ($):169.0/253.0/476.0